molecular formula C7H16N2 B3211462 1-Cyclopentylethane-1,2-diamine CAS No. 1089358-93-9

1-Cyclopentylethane-1,2-diamine

Cat. No.: B3211462
CAS No.: 1089358-93-9
M. Wt: 128.22 g/mol
InChI Key: XTMAWRIDJLIMJT-UHFFFAOYSA-N
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Description

1-Cyclopentylethane-1,2-diamine is an organic compound characterized by a cyclopentyl group attached to an ethane backbone with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylethane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and oxidizing reagents. The reaction is scalable and offers excellent diastereoselectivity and regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclopentyl nitriles or the reductive amination of cyclopentanone with ethylenediamine. These methods are preferred for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopentylethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of polymers, surfactants, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of 1-Cyclopentylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentylethane-1,2-diamine is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This structure allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-cyclopentylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMAWRIDJLIMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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